3-methoxy-N-[2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl]propan-1-amine;oxalic acid
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Overview
Description
3-methoxy-N-[2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl]propan-1-amine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of multiple functional groups, including methoxy, amine, and phenoxy groups, which contribute to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl]propan-1-amine typically involves multi-step organic reactions One common approach is the nucleophilic substitution reaction, where a suitable precursor undergoes substitution with 2,4,6-trimethylphenol to introduce the phenoxy group
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl]propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives with different oxidation states.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted amines or ethers.
Scientific Research Applications
3-methoxy-N-[2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl]propan-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl]propan-1-amine involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s functional groups enable it to form specific interactions, such as hydrogen bonding or hydrophobic interactions, which can modulate the activity of the target molecules and pathways.
Comparison with Similar Compounds
Similar Compounds
2-methoxyethylamine: Shares the methoxy and amine functional groups but lacks the phenoxy group.
2,4,6-trimethylphenol: Contains the phenoxy group but lacks the methoxy and amine groups.
N-[2-(2-methoxyethoxy)ethyl]amine: Similar structure but with different substituents.
Uniqueness
3-methoxy-N-[2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl]propan-1-amine is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. Its structural complexity allows for diverse chemical modifications and interactions, making it a valuable compound in various scientific and industrial contexts.
Properties
IUPAC Name |
3-methoxy-N-[2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl]propan-1-amine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO3.C2H2O4/c1-14-12-15(2)17(16(3)13-14)21-11-10-20-9-7-18-6-5-8-19-4;3-1(4)2(5)6/h12-13,18H,5-11H2,1-4H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKIRTCJZRYYBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCCOCCNCCCOC)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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